2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
Description
2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyranoquinoline core, which is fused with a chlorophenyl group and an amino group, making it a versatile molecule for chemical modifications and applications.
Properties
CAS No. |
300843-86-1 |
|---|---|
Molecular Formula |
C19H12ClN3O |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H12ClN3O/c20-15-6-2-1-5-12(15)16-13-8-7-11-4-3-9-23-17(11)18(13)24-19(22)14(16)10-21/h1-9,16H,22H2 |
InChI Key |
KMTZWSGNMZQACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of 2-chlorobenzaldehyde, malononitrile, and 4-hydroxyquinoline in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Synthetic Routes and Multicomponent Reactions
The compound is synthesized via multicomponent reactions (MCRs) involving:
-
Key Reagents : 2-Chlorobenzaldehyde, malononitrile, and 8-hydroxyquinoline derivatives.
-
Conditions : Reflux in ethanol with piperidine (10–30 mol%) as a base catalyst .
-
Mechanism :
Table 1: Optimization of Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 (Reflux) | 83 | |
| DBU | Water | RT | 85* | |
| *Yield reported for analogous chromene derivatives. |
Oxidation Reactions
The amino and nitrile groups enable oxidation pathways:
-
Agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Products :
-
Oxidation of the pyran ring’s ether oxygen to a ketone.
-
Conversion of the nitrile to a carboxylic acid under strong oxidative conditions.
-
Mechanistic Pathway :
Nucleophilic Substitution at the 2-Chlorophenyl Group
The ortho-chlorine substituent undergoes substitution under specific conditions:
-
Reagents : Piperidine, morpholine, or other amines.
-
Product : 2-Amino-4-(2-piperidinophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile .
Table 2: Substitution Reactivity
| Nucleophile | Reaction Time (h) | Yield (%) |
|---|---|---|
| Piperidine | 6 | 78 |
| Morpholine | 8 | 65 |
Cycloaddition and Ring Expansion
The electron-deficient pyran ring participates in cycloadditions:
-
Diels-Alder Reactions : With dienophiles like maleic anhydride to form bicyclic adducts .
-
Ring Expansion : Treatment with acetylenedicarboxylate yields pyrimido[4',5':6,5]pyrano derivatives .
Example Reaction :
Functionalization via Michael Addition
The α,β-unsaturated nitrile moiety acts as a Michael acceptor:
-
Reagents : Nitroalkanes, active methylene compounds.
-
Products : C-3 side chain derivatives (e.g., nitroalkyl-substituted analogs) .
Mechanism :
-
Base-catalyzed deprotonation of the nitroalkane.
-
Conjugate addition to the nitrile-bearing carbon.
Biological Activity and Derivatization
While beyond pure chemical reactivity, biological studies reveal:
Scientific Research Applications
Medicinal Chemistry
2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of key enzymes or cellular processes in microorganisms.
- Anticancer Properties : Research suggests that the compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, it has shown efficacy against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent antiproliferative activity .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various reactions, including:
- Multi-component Reactions : This compound can be synthesized through multi-component reactions involving simple precursors like 2-chlorobenzaldehyde and malononitrile under specific conditions .
- Modification Reactions : The presence of functional groups allows for further chemical modifications, such as oxidation and reduction processes, leading to derivatives with distinct properties .
Material Science
The unique electronic and optical properties of this compound make it suitable for applications in material science. It has been utilized in developing materials with specific electronic characteristics, potentially applicable in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinoline
- 2-amino-3-cyano-4-(2-chlorophenyl)-8-(2-chlorobenzylidene)-1,4,5,6,7,8-hexahydrobenzo[b]pyran
Uniqueness
2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of the chlorophenyl group and the pyranoquinoline core provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .
Biological Activity
2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile (CAS Number: 300843-86-1) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H12ClN3O
- Molecular Weight : 333.77 g/mol
- LogP : 4.81 (indicating lipophilicity)
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of the pyranoquinoline structure. Various methods have been reported, including the use of L-proline as a catalyst under reflux conditions, which provides high yields and purities without extensive purification steps .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyranoquinoline compounds exhibit notable antimicrobial properties. The compound in focus has been evaluated for its antibacterial activity against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed moderate to good antibacterial activity with MIC values ranging from 0.17 to >3.75 mg/mL against various bacteria.
- Most Sensitive Strain : Bacillus cereus was identified as the most sensitive strain, while Escherichia coli exhibited resistance .
Table 1: Antibacterial Activity of Pyranoquinoline Derivatives
| Compound | MIC (mg/mL) | Most Sensitive Strain |
|---|---|---|
| 1 | 0.23 | E. cloacae |
| 2 | 0.17 | B. cereus |
| 3 | 0.70 | S. Typhimurium |
| 4 | >3.75 | - |
Antioxidant Activity
The antioxidant potential of this compound has also been explored, showing significant radical scavenging activity. Compounds related to this structure demonstrated DPPH scavenging percentages ranging from 84% to over 90%, indicating strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
In vitro studies have indicated that derivatives of pyranoquinolines possess anti-inflammatory properties, with stabilization percentages for human red blood cell membranes ranging from 86% to nearly 99%. This suggests potential therapeutic applications in inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of halogen substituents (like chlorine) on the phenyl ring enhances antimicrobial activity.
- Modifications at the amino group can significantly alter the compound's interaction with biological targets, impacting both potency and selectivity .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyranoquinoline derivatives where structural modifications led to enhanced biological activities:
- Compound X showed an IC50 value comparable to ciprofloxacin when tested against E. coli DNA gyrase B.
- This highlights the potential for developing new antimicrobial agents based on the pyranoquinoline framework.
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile?
The compound is typically synthesized via multicomponent reactions involving 8-hydroxyquinoline derivatives, substituted benzaldehydes, and malononitrile. For example, microwave-assisted methods using magnetic nano cobalt ferrite catalysts (e.g., CoFe₂O₄) under solvent-free conditions achieve yields up to 90% . Alternatively, α-cyano-p-halocinnamonitriles react with 8-hydroxyquinoline in ethanol, catalyzed by piperidine, to form the pyranoquinoline core. Reaction optimization includes temperature control (80–100°C) and purification via recrystallization (e.g., benzene or ethanol) .
Q. How is the structure of this compound confirmed post-synthesis?
Structural characterization employs:
- IR spectroscopy : Identification of functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, CN at ~2200 cm⁻¹) .
- NMR spectroscopy : H and C NMR confirm aromatic proton environments and carbon frameworks. For example, the pyran ring H-4 proton appears as a singlet at δ ~5.0 ppm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+1]⁺ at m/z 334 for the 4-chlorophenyl derivative) validate molecular weight .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit:
- Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion, with MIC values ranging from 25–100 µg/mL. Substituents like chloro or methoxy groups enhance activity .
- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) shows >80% inhibition efficiency for mild steel in HCl, attributed to adsorption on metal surfaces via π-electrons and lone pairs .
Advanced Research Questions
Q. How does the compound act as a mixed inhibitor of butyrylcholinesterase (BChE), and what structural features drive this activity?
Kinetic studies (Lineweaver-Burk plots) and molecular docking reveal that the 2-chlorophenyl and pyranoquinoline moieties bind both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE. The methoxy group on the middle phenyl ring enhances PAS interactions via hydrogen bonding with Tyr332, achieving IC₅₀ values as low as 1.00 µM .
Q. What methodologies are used to analyze its corrosion inhibition mechanisms?
- Electrochemical polarization : Determines corrosion current density () and potential () to assess inhibitor efficiency.
- Density Functional Theory (DFT) : Calculates quantum parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to correlate electronic structure with adsorption behavior .
- Atomic force microscopy (AFM) : Visualizes surface morphology changes post-inhibition .
Q. How can synthetic yields and reaction times be optimized for large-scale preparation?
- Microwave irradiation : Reduces reaction times from hours to minutes (e.g., 15–30 minutes) and improves yields (up to 96%) compared to conventional heating .
- Catalyst selection : Nano-catalysts like SBA-15 (mesoporous silica) in H₂O/EtOH systems enhance green chemistry metrics while maintaining efficiency .
Q. How do substituents on the phenyl ring influence biological activity?
Q. How are contradictions in activity data across studies resolved?
Discrepancies (e.g., variable IC₅₀ values) are addressed by:
Q. What advanced techniques are used to study its optical and electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
